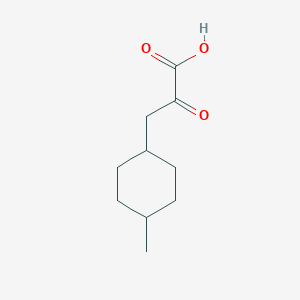![molecular formula C12H27N3O3 B13567701 2,2'-({2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethyl}azanediyl)di(ethan-1-ol) CAS No. 86377-11-9](/img/structure/B13567701.png)
2,2'-({2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethyl}azanediyl)di(ethan-1-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-({2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethyl}azanediyl)di(ethan-1-ol) is a chemical compound known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperazine ring substituted with hydroxyethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-({2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethyl}azanediyl)di(ethan-1-ol) typically involves the reaction of piperazine with ethylene oxide. The process begins with the dissolution of piperazine in water, followed by the addition of ethylene oxide under controlled temperature conditions (15-20°C). The reaction mixture is then stirred and heated to 30-35°C for a couple of hours to ensure complete reaction. The product is isolated by distillation and purification steps .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar steps but with larger quantities and more stringent controls to ensure high purity and yield. The use of advanced distillation and purification techniques is common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2,2’-({2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethyl}azanediyl)di(ethan-1-ol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The hydroxyethyl groups can participate in substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2,2’-({2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethyl}azanediyl)di(ethan-1-ol) is widely used in scientific research due to its unique properties:
Mechanism of Action
The mechanism of action of 2,2’-({2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethyl}azanediyl)di(ethan-1-ol) involves its interaction with various molecular targets and pathways. In biological systems, it acts as a buffer, maintaining the pH of solutions within a specific range. This is crucial for various biochemical reactions and processes. The hydroxyethyl groups in the compound facilitate its solubility and reactivity, making it an effective reagent in both chemical and biological applications .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Hydroxyethyl)piperazine-1-ethanesulfonic acid (HEPES)
- N-(2-Hydroxyethyl)piperazine-N’-(2-ethanesulfonic acid)
- 2-(Piperazin-1-yl)ethan-1-ol
Uniqueness
2,2’-({2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethyl}azanediyl)di(ethan-1-ol) is unique due to its dual hydroxyethyl substitution on the piperazine ring, which enhances its solubility and reactivity compared to similar compounds. This makes it particularly useful in applications requiring high solubility and stability, such as in buffer solutions and pharmaceutical formulations.
Properties
CAS No. |
86377-11-9 |
|---|---|
Molecular Formula |
C12H27N3O3 |
Molecular Weight |
261.36 g/mol |
IUPAC Name |
2-[4-[2-[bis(2-hydroxyethyl)amino]ethyl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C12H27N3O3/c16-10-7-14-4-1-13(2-5-14)3-6-15(8-11-17)9-12-18/h16-18H,1-12H2 |
InChI Key |
JRCHHZYXSRUQSE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCN(CCO)CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


aminehydrochloride](/img/structure/B13567618.png)
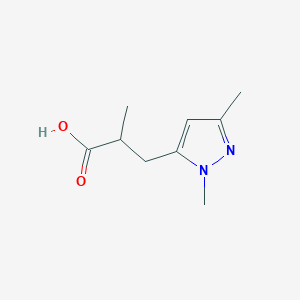


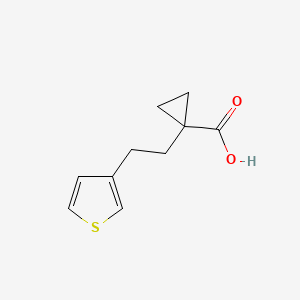

![2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]ethan-1-aminedihydrochloride](/img/structure/B13567675.png)


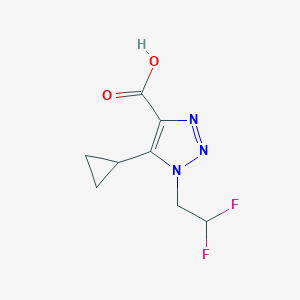
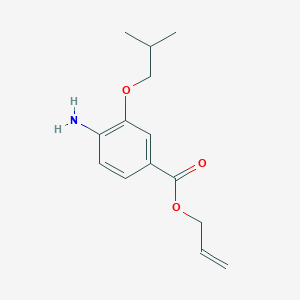
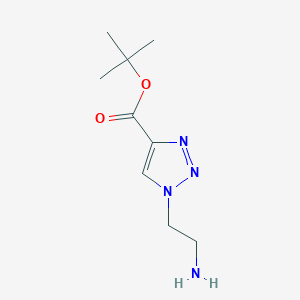
![3-(Bicyclo[2.2.1]heptan-2-yl)-1,1,1-trifluoropropan-2-ol](/img/structure/B13567691.png)
